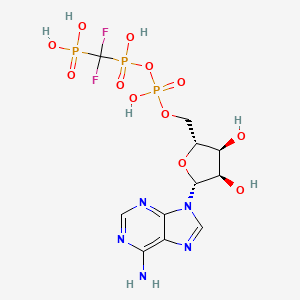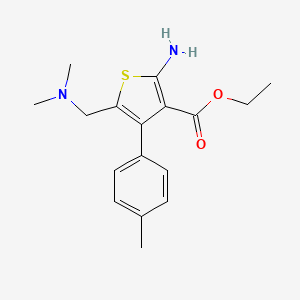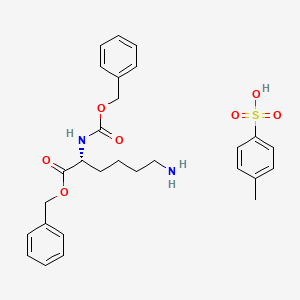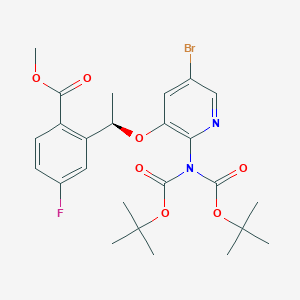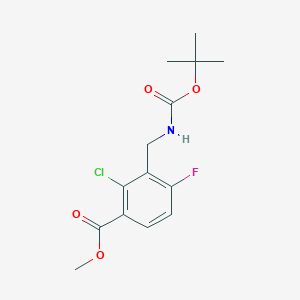
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoate is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
The synthesis of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as potassium tert-butoxide in tetrahydrofuran, and the process is carried out under a nitrogen atmosphere to prevent oxidation . Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Reduction Reactions: The Boc-protected amino group can be reduced to form the corresponding amine using reagents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Common reagents for these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to participate in further reactions. The chloro and fluoro groups can undergo substitution reactions, making the compound versatile in various synthetic pathways .
Comparaison Avec Des Composés Similaires
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoate can be compared with similar compounds such as:
Methyl 3-((tert-butoxycarbonyl)amino)propanoate: This compound also features a Boc-protected amino group but lacks the chloro and fluoro substituents.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound has a similar Boc-protected amino group but includes a hydroxy and phenyl group instead of chloro and fluoro groups.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications.
Propriétés
Formule moléculaire |
C14H17ClFNO4 |
|---|---|
Poids moléculaire |
317.74 g/mol |
Nom IUPAC |
methyl 2-chloro-4-fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate |
InChI |
InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(19)17-7-9-10(16)6-5-8(11(9)15)12(18)20-4/h5-6H,7H2,1-4H3,(H,17,19) |
Clé InChI |
WMKMGALWQPOENI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1Cl)C(=O)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


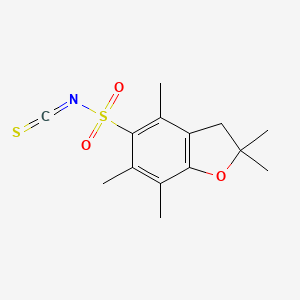
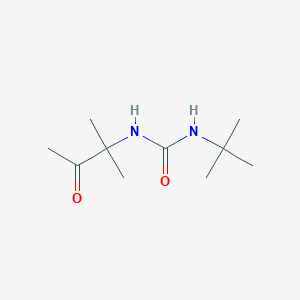
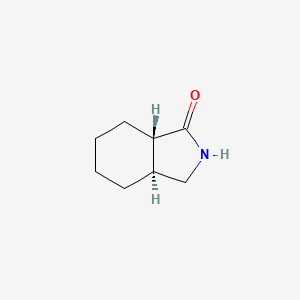
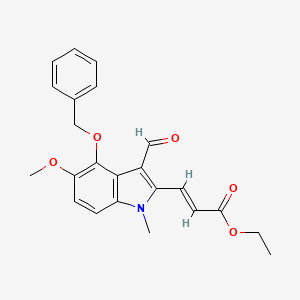

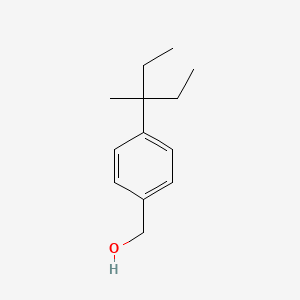
![6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15223560.png)
